Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is a chemical compound with the molecular formula C14H14N2 and a molecular weight of 210.27 g/mol . This compound is part of the carbazole family, known for its diverse applications in organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- typically involves the fusion of carbazole and benzonitrile. One common method includes the reaction of 9H-carbazole with benzonitrile derivatives under nitrogen atmosphere. The reaction mixture is heated to 150°C for 16 hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various carbazole derivatives, which are valuable in organic electronics and pharmaceuticals .
Scientific Research Applications
Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Research explores its potential as a bioactive compound with antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in cancer therapy.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by acting as an electron donor or acceptor, influencing redox reactions and signal transduction pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Similar in structure but lacks the nitrile group.
Carbazole: The parent compound without the tetrahydro and nitrile modifications.
1,3,6,8-Tetramethyl-carbazole: A derivative with additional methyl groups
Uniqueness: Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is unique due to its specific combination of the carbazole core with a nitrile group and tetrahydro modifications. This structure imparts distinct electronic properties, making it valuable in applications like OLEDs and TADF emitters .
Properties
CAS No. |
73771-63-8 |
---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methyl-6,7,8,9-tetrahydro-5H-carbazole-2-carbonitrile |
InChI |
InChI=1S/C14H14N2/c1-9-10(8-15)6-7-12-11-4-2-3-5-13(11)16-14(9)12/h6-7,16H,2-5H2,1H3 |
InChI Key |
GGSRSZKYYOJDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C2CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.